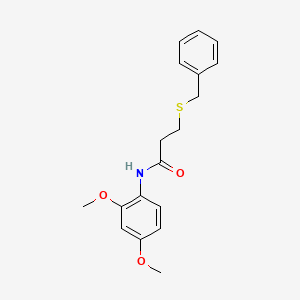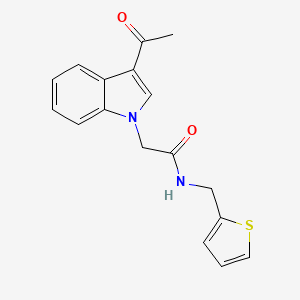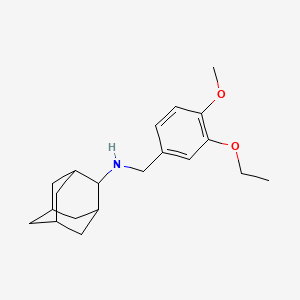![molecular formula C14H23NO2 B5837672 2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
2,2'-[(4-isopropylbenzyl)imino]diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[(4-isopropylbenzyl)imino]diethanol, also known as IBDE, is a chiral ligand that has gained significant attention in the field of organic synthesis due to its versatile nature. It is a bidentate ligand that can form stable complexes with transition metals, which makes it an ideal candidate for catalysis.
Mechanism of Action
The mechanism of action of 2,2'-[(4-isopropylbenzyl)imino]diethanol as a chiral ligand involves the formation of a stable complex with a transition metal. The chiral environment created by the this compound ligand around the metal center leads to the formation of chiral products. The stereochemistry of the product is determined by the orientation of the ligand around the metal center.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in organic synthesis. It is important to note that this compound should be handled with care and proper safety precautions should be taken when working with this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-[(4-isopropylbenzyl)imino]diethanol is its versatility as a chiral ligand. It has been shown to be an effective catalyst for a range of reactions, making it a valuable tool in organic synthesis. Additionally, this compound is relatively easy to synthesize and is available commercially. However, one limitation of this compound is its high cost compared to other chiral ligands. Additionally, the synthesis of this compound requires the use of a catalyst, which adds an additional step to the synthesis process.
Future Directions
There are several future directions for the use of 2,2'-[(4-isopropylbenzyl)imino]diethanol in organic synthesis. One area of research is the development of new catalysts based on this compound for asymmetric catalysis. Another direction is the use of this compound in the synthesis of new chiral compounds for pharmaceutical applications. Additionally, the use of this compound in combination with other chiral ligands could lead to the development of more efficient and selective catalysts for organic synthesis.
Conclusion:
In conclusion, this compound is a versatile chiral ligand that has gained significant attention in the field of organic synthesis. Its ability to form stable complexes with transition metals has led to its use as a catalyst in a range of reactions. While there is limited research on the biochemical and physiological effects of this compound, it has been shown to be non-toxic and non-carcinogenic. The future directions for the use of this compound in organic synthesis include the development of new catalysts and the synthesis of new chiral compounds for pharmaceutical applications.
Synthesis Methods
The synthesis of 2,2'-[(4-isopropylbenzyl)imino]diethanol involves the reaction of 4-isopropylbenzylamine with diethanolamine in the presence of a catalyst. The reaction takes place under mild conditions and yields high purity this compound. The synthesis of this compound is an important step in the development of efficient and selective catalysts for organic synthesis.
Scientific Research Applications
2,2'-[(4-isopropylbenzyl)imino]diethanol has been widely used in organic synthesis as a chiral ligand for asymmetric catalysis. It has been shown to be an effective catalyst for a range of reactions, including asymmetric hydrogenation, allylic substitution, and cyclopropanation. The use of this compound in these reactions has led to the production of chiral compounds with high enantioselectivity. The ability of this compound to form stable complexes with transition metals has also been exploited in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
2-[2-hydroxyethyl-[(4-propan-2-ylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12(2)14-5-3-13(4-6-14)11-15(7-9-16)8-10-17/h3-6,12,16-17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLNSLKONOEONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)
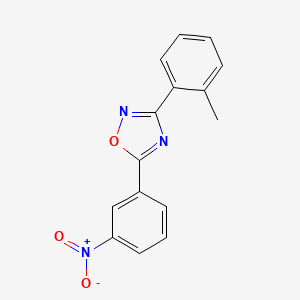
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
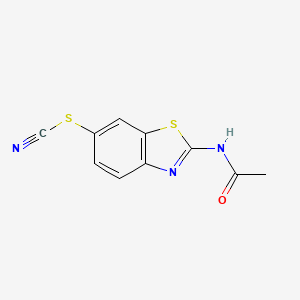
![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
